molecular formula C8H15ClN2O3 B6270892 (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2624108-86-5

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B6270892
CAS RN: 2624108-86-5
M. Wt: 222.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (2R)-APPCA hydrochloride, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and methanol. (2R)-APPCA hydrochloride has been studied for its ability to modulate glutamate receptor activity and its potential as an inhibitor of the enzyme acetylcholinesterase. This article will discuss the synthesis method of (2R)-APPCA hydrochloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

(2R)-APPCA hydrochloride has been studied for its ability to modulate glutamate receptor activity. Glutamate receptors are involved in a variety of physiological processes, including learning and memory formation, and their activity can be modulated by compounds such as (2R)-APPCA hydrochloride. (2R)-APPCA hydrochloride has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which has potential applications in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of (2R)-APPCA hydrochloride is not fully understood, but it is thought to modulate glutamate receptor activity by binding to the receptors and altering their conformation. It is also thought to inhibit acetylcholinesterase by binding to the enzyme and preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
(2R)-APPCA hydrochloride has been studied for its ability to modulate glutamate receptor activity and its potential as an inhibitor of the enzyme acetylcholinesterase. Modulation of glutamate receptor activity can lead to changes in neuronal excitability and synaptic plasticity, which can have a variety of effects on learning and memory formation. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which has potential applications in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

(2R)-APPCA hydrochloride has several advantages for lab experiments, including its solubility in water, ethanol, and methanol, its stability over a wide range of pH values, and its ability to modulate glutamate receptor activity and inhibit acetylcholinesterase. However, it also has some limitations, such as its low solubility in organic solvents and its potential to cause adverse effects in some organisms.

Future Directions

The potential applications of (2R)-APPCA hydrochloride in scientific research are vast, and there are numerous potential future directions for research. These include further studies into the mechanism of action of (2R)-APPCA hydrochloride, the development of new synthesis methods and formulations, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies into the safety and efficacy of (2R)-APPCA hydrochloride in laboratory and clinical settings are needed.

Synthesis Methods

(2R)-APPCA hydrochloride can be synthesized via a multi-step process that involves the condensation reaction of (2R)-2-amino-3-methylbutanoic acid and pyrrolidine-2-carboxaldehyde. The reaction of these two compounds produces the intermediate (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid, which is then reacted with hydrochloric acid to form (2R)-APPCA hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride involves the reaction of L-proline with acrylonitrile to form (2S,3R)-3-cyanopyrrolidine. This intermediate is then reduced with sodium borohydride to form (2S,3R)-3-aminopyrrolidine. The final step involves the acylation of (2S,3R)-3-aminopyrrolidine with 3-aminopropanoyl chloride to form the target compound.", "Starting Materials": [ "L-proline", "Acrylonitrile", "Sodium borohydride", "3-aminopropanoyl chloride" ], "Reaction": [ "Step 1: L-proline is reacted with acrylonitrile in the presence of a catalyst such as triethylamine to form (2S,3R)-3-cyanopyrrolidine.", "Step 2: (2S,3R)-3-cyanopyrrolidine is reduced with sodium borohydride in methanol to form (2S,3R)-3-aminopyrrolidine.", "Step 3: (2S,3R)-3-aminopyrrolidine is acylated with 3-aminopropanoyl chloride in the presence of a base such as triethylamine to form (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride." ] }

CAS RN

2624108-86-5

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.7

Purity

91

Origin of Product

United States

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